(1R,5S)-3-(1H-imidazol-1-yl)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-3-(1H-imidazol-1-yl)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Synthesis
Rhodium-Catalyzed Reactions : Research demonstrates that rhodium-catalyzed reactions involving similar bicyclic and diazole compounds can lead to the efficient synthesis of aza-bridged structures and imidazole-based chelating ligands. These processes are valuable for creating complex molecular architectures and facilitating the development of ligands that can bind to metals, which is crucial for catalysis and material science applications (Strelnikova et al., 2021).
Synthesis of Pyrazolopyranopyrimidines : Another study explored the use of sulfonic acid-functionalized diazabicyclooctane catalysts for the synthesis of pyrazolopyranopyrimidines, highlighting the catalyst's reusability and efficiency. These compounds have shown promising antimicrobial and antioxidant activities, indicating the potential of related bicyclic and diazole compounds in pharmaceutical applications (Patil et al., 2021).
Material Development and Functionalization
Luminescent Ionic Adducts : Research into pyrene-1-sulfonate and its potential as an emitting anion for the development of ionic liquids showcases the exploration of similar compounds for creating materials with unique optical properties. This study points toward applications in material science where the emission properties of compounds are crucial, such as in sensors and organic light-emitting diodes (OLEDs) (Castriciano et al., 2018).
Molecular Docking and Bioactivity Studies
Antimicrobial and Antioxidant Evaluation : The catalyzed synthesis of pyrazolopyranopyrimidines not only highlights the compound's synthesis but also its biological evaluation, underscoring the importance of such compounds in developing new therapeutic agents. The study's molecular docking component suggests these compounds' potential interaction with biological targets, providing a basis for further drug development and bioactivity studies (Patil et al., 2021).
properties
IUPAC Name |
3-imidazol-1-yl-8-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-11-16(12(2)19(3)18-11)24(22,23)21-13-4-5-14(21)9-15(8-13)20-7-6-17-10-20/h6-7,10,13-15H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALOZLMYMOWAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane |
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